2-Piperidinemethanol

Catalog No.
S704769
CAS No.
3433-37-2
M.F
C6H13NO
M. Wt
115.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Piperidinemethanol

CAS Number

3433-37-2

Product Name

2-Piperidinemethanol

IUPAC Name

piperidin-2-ylmethanol

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

InChI

InChI=1S/C6H13NO/c8-5-6-3-1-2-4-7-6/h6-8H,1-5H2

InChI Key

PRAYXGYYVXRDDW-UHFFFAOYSA-N

SMILES

C1CCNC(C1)CO

Synonyms

2-(Hydroxymethyl)piperidine

Canonical SMILES

C1CCNC(C1)CO

The exact mass of the compound 2-Piperidinemethanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Piperidinemethanol (CAS: 3433-37-2) is a highly versatile bifunctional cyclic amino alcohol characterized by a secondary amine and a primary hydroxyl group at the 2-position of a piperidine ring. In industrial and laboratory procurement, it is primarily valued as a specialized precursor for diversity-oriented synthesis, a robust derivatization reagent for volatile aldehyde monitoring, and a structurally tunable amine for gas absorption applications [1]. Its unique 1,2-bifunctionality enables strong intramolecular hydrogen bonding and specific binucleophilic cyclization pathways, providing a distinct thermodynamic and reactivity profile compared to its positional isomers. This makes it an essential selection for workflows requiring precise spatial arrangements, such as the synthesis of fused polycyclic scaffolds or carbamate-free CO2 capture systems [2].

Substituting 2-piperidinemethanol with its positional isomers (such as 3- or 4-piperidinemethanol) or ring-contracted analogs (like prolinol) fundamentally alters both chemical processability and downstream product architecture[1]. The critical differentiator is the proximity of the hydroxymethyl group to the secondary amine. In gas absorption applications, this proximity allows 2-piperidinemethanol to form a stable intramolecular hydrogen bond that completely suppresses carbamate formation, a behavior starkly contrasting the high carbamate yields of the 3- and 4-isomers[2]. Furthermore, in synthetic applications, the specific 1,2-bifunctionality is strictly required for binucleophilic cyclizations. Attempting to substitute 2-piperidinemethanol with 3-hydroxypiperidine in diversity-oriented synthesis yields entirely different bridged architectures rather than the targeted fused tricyclic scaffolds, proving that these analogs are non-interchangeable in strict procurement scenarios [3].

Suppression of Carbamate Formation in Gas Absorption

In the development of amine solvents for post-combustion CO2 capture, carbamate stability directly dictates regeneration energy. 2-Piperidinemethanol is uniquely characterized by its inability to form carbamates due to strong intramolecular hydrogen bonding between the hydroxyl and amine groups. In direct contrast, 3-piperidinemethanol readily forms carbamates, achieving a CO2 absorption capacity of approximately 1 mole CO2 per mole of amine [1].

Evidence DimensionCarbamate formation capacity
Target Compound Data0 mole carbamate/mole amine (suppressed via intramolecular H-bonding)
Comparator Or Baseline3-Piperidinemethanol (~1.0 mole CO2/mole amine absorption capacity via carbamate)
Quantified DifferenceComplete suppression of carbamate formation in 2-piperidinemethanol vs. stoichiometric carbamate formation in the 3-isomer.
ConditionsAqueous amine solutions evaluated for post-combustion CO2 capture at 25 °C.

This makes 2-piperidinemethanol the necessary choice for engineering advanced CO2 capture solvents that require carbamate-free absorption mechanisms to lower regeneration energy.

Superior Stability in Volatile Aldehyde Derivatization

For the analytical quantification of volatile unsaturated aldehydes (such as acrolein) in workplace environments, standard reagents like 2,4-dinitrophenylhydrazine (DNPH) suffer from byproduct formation and stability issues. 2-Piperidinemethanol acts as a highly efficient binucleophilic agent, rapidly condensing with these aldehydes to form stable bicyclic hexahydro-3-alkyl-1,3-oxazolopiperidines without the degradation pathways observed with DNPH [1].

Evidence DimensionDerivatization stability and byproduct formation
Target Compound DataForms stable bicyclic 1,3-oxazolidines with unsaturated aldehydes
Comparator Or Baseline2,4-Dinitrophenylhydrazine (DNPH) (Prone to byproduct formation and instability)
Quantified DifferenceEliminates the degradation pathways and byproduct interference inherent to DNPH when capturing unsaturated aldehydes.
ConditionsCondensation with volatile aldehydes (e.g., acrolein) for analytical standard preparation.

Procurement of 2-piperidinemethanol over DNPH ensures higher reproducibility and accuracy in environmental and occupational health assays.

Divergent Scaffold Architecture in Polycyclic Sultam Synthesis

In diversity-oriented synthesis, the exact position of the hydroxyl group dictates the final 3D architecture of the product. When subjected to an established SNAr-Mitsunobu reaction pairing protocol, 2-piperidinemethanol successfully generates fused tricyclic benzofused sultams in good yield. In contrast, substituting it with 3-hydroxypiperidine under identical conditions forces the reaction to yield bridged benzofused sultams instead[1].

Evidence DimensionPolycyclic scaffold topology
Target Compound DataYields fused tricyclic benzofused sultams
Comparator Or Baseline3-Hydroxypiperidine (Yields bridged benzofused sultams)
Quantified Difference100% divergence in major product architecture (fused vs. bridged) based solely on the precursor's positional isomerism.
ConditionsMicrowave-assisted SNAr addition and Mitsunobu alkylation with o-fluorobenzene sulfonamides.

Demonstrates that positional isomers cannot be used interchangeably when targeting specific fused polycyclic scaffolds in drug discovery libraries.

Ring-Size Dependent Bioactivity in Quinazoline Drug Candidates

During the optimization of 2,4-diaminoquinazolines as pancreatic β-cell protective agents against endoplasmic reticulum (ER) stress, the choice of the amine substituent at the C-2 position is critical. Substituting the 5-membered L-prolinol ring with the 6-membered 2-piperidinemethanol ring alters the spatial constraints of the molecule, directly modulating the EC50 values and cell survival rates in INS-1 cells treated with tunicamycin [1].

Evidence DimensionStructure-activity relationship (SAR) for ER stress protection
Target Compound Data6-membered piperidine ring substituent (2-piperidinemethanol)
Comparator Or Baseline5-membered pyrrolidine ring substituent (L-prolinol)
Quantified DifferenceDifferential spatial constraints (6-membered vs 5-membered ring) shift the bioactivity profile and EC50 of the resulting quinazoline analogs.
ConditionsNucleophilic substitution at C-2 of dichloroquinazoline intermediates evaluated in INS-1 cell survival assays.

Validates 2-piperidinemethanol as an essential structural variant for fine-tuning steric bulk and efficacy in medicinal chemistry lead optimization.

Analytical Reagents for Environmental Monitoring

Due to its superior stability and lack of byproduct formation compared to DNPH, 2-piperidinemethanol is the preferred binucleophilic derivatization reagent for synthesizing stable 1,3-oxazolidine analytical standards. It is highly recommended for laboratories detecting and quantifying volatile unsaturated aldehydes, such as acrolein, in occupational and environmental settings[1].

Advanced Amine Solvents for Gas Capture

In post-combustion CO2 capture research, 2-piperidinemethanol is specifically selected over its 3- and 4-isomers when the goal is to completely suppress carbamate formation. Its ability to form strong intramolecular hydrogen bonds makes it an ideal candidate for studying alternative absorption kinetics and designing solvents with lower regeneration energy requirements [2].

Diversity-Oriented Pharmaceutical Synthesis

As a bifunctional building block, 2-piperidinemethanol is strictly required for generating fused tricyclic benzofused sultams, where positional isomers like 3-hydroxypiperidine would incorrectly yield bridged architectures. It is also an essential amine for optimizing the steric bulk of 2,4-diaminoquinazoline derivatives in drug discovery libraries [3].

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.44%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3433-37-2

Dates

Last modified: 08-15-2023

Explore Compound Types